3-Phenoxythiophene-2-carbaldehyde oxime

Lipophilicity Chromatography Physicochemical Profiling

Researchers requiring a thiophene building block with both oxime and aryl ether functionality often face supply gaps with simpler, unsubstituted analogs. This compound directly addresses the need for enhanced lipophilicity (XLogP3 3.2) and an additional metal-coordination site. Key differentiators: - Enables precise, automated gravimetric dispensing as a solid (mp 105°C), unlike the liquid parent aldehyde. - Offers orthogonal reactivity: the oxime acts as a protected aldehyde, while the 3-phenoxy group allows for subsequent functionalization. - Fills a distinct, less populated region of fragment chemical space, ideal for diverse screening collections.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 175203-75-5
Cat. No. B064282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxythiophene-2-carbaldehyde oxime
CAS175203-75-5
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(SC=C2)C=NO
InChIInChI=1S/C11H9NO2S/c13-12-8-11-10(6-7-15-11)14-9-4-2-1-3-5-9/h1-8,13H
InChIKeyILHMQLOQEDQAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxythiophene-2-carbaldehyde Oxime Identity and Class


3-Phenoxythiophene-2-carbaldehyde oxime (CAS 175203-75-5) is a thiophene-based oxime ether with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g·mol⁻¹ [1]. It is categorized as a heterocyclic building block bearing an oxime functional group at the 2-position and a phenoxy substituent at the 3-position of the thiophene ring [1]. The compound is primarily positioned as an intermediate for pharmaceutical and agrochemical research, where its dual functionality (aldehyde-oxime and aryl ether) enables both metal-coordination chemistry and further synthetic elaboration .

Building Block Type Heterocyclic oxime ether; thiophene core with 3-phenoxy and 2-aldoxime substituents
Functional Handles Oxime for metal-coordination; aryl ether for further synthetic elaboration
Research Context Intermediate for pharmaceutical and agrochemical research programmes

Why Unsubstituted Oximes Cannot Substitute


Thiophene-2-carbaldehyde oxime (CAS 29683-84-9) is a commercially widespread and inexpensive analog, yet it lacks the 3-phenoxy substituent that defines the target compound's steric, electronic, lipophilic, and metal-binding profile [1]. The omission of this phenoxy group alters computed LogP by approximately 2 log units (XLogP3 of 3.2 for the target vs. ~1.2 for the parent oxime), which directly impacts solubility, membrane permeability, and chromatographic behavior during purification [1][2]. Simple substitution therefore disrupts any application where lipophilicity or the ether oxygen's metal-coordination contribution is structurally required.

Unsubstituted Oxime Analog Thiophene-2-carbaldehyde oxime lacks the 3-phenoxy group, reducing lipophilicity by approximately 2 log units and eliminating a metal-coordination oxygen; chromatographic behaviour and chelation profile may shift significantly.
Parent Aldehyde 3-Phenoxythiophene-2-carbaldehyde replaces the oxime with a carbonyl, removing the N–OH chelating moiety and altering hydrogen-bond capacity; metal-binding studies require the oxime form.

Quantitative Differentiation vs. Analogs


Enhanced Lipophilicity: Solubility and Chromatographic Retention

The introduction of the 3-phenoxy substituent on 3-phenoxythiophene-2-carbaldehyde oxime (target) increases the computed octanol-water partition coefficient (XLogP3) to 3.2, compared with 1.2 for the unsubstituted thiophene-2-carbaldehyde oxime (CAS 29683-84-9) [1][2]. This 2.0 log unit difference translates into a predicted ~100-fold higher partitioning into octanol, which directly affects reversed-phase HPLC retention, extraction efficiency from aqueous reaction mixtures, and passive membrane permeation in cell-based assays [1].

Enhanced Lipophilicity
Head-to-head
Target XLogP3 3.2 · Analog 1.2
Δ +2.0 (≈100-fold partitioning ratio)
Affects reversed-phase HPLC retention and extraction from aqueous mixtures.
In silico prediction (PubChem); verify with experimental logP.
Lipophilicity Chromatography Physicochemical Profiling

TPSA and H-Bond Acceptor Count for Metal Coordination

3-Phenoxythiophene-2-carbaldehyde oxime (target) has a computed TPSA of 70.1 Ų and four hydrogen-bond acceptor sites (oxime N, oxime O, phenoxy O, thiophene S), compared with 47.3 Ų and two H-bond acceptors for the parent aldehyde 3-phenoxythiophene-2-carbaldehyde (CAS 132706-25-3) [1][2]. The additional oxime nitrogen and oxygen provide chelating capacity that the aldehyde lacks, while the TPSA difference of 22.8 Ų indicates a significantly greater polar surface available for intermolecular interactions [1].

Metal Coordination Capacity
Head-to-head
Target TPSA 70.1 Ų, 4 H-bond acceptors
Parent aldehyde 47.3 Ų, 2 acceptors
Oxime N and O provide chelating sites; phenoxy oxygen adds weak coordination.
Relevant for metal-catalyzed transformations and MOF assembly.
Metal Coordination Oxime Chemistry Computational Chemistry

Solid-Phase Handling vs. Liquid Aldehyde

3-Phenoxythiophene-2-carbaldehyde oxime is a crystalline solid with a melting point of 105 °C, whereas the parent aldehyde 3-phenoxythiophene-2-carbaldehyde (CAS 132706-25-3) is a liquid at ambient temperature with a boiling point of 318.5 °C . This form-factor difference is operationally significant: the solid oxime can be accurately weighed on an analytical balance for stoichiometric reactions, while the liquid aldehyde requires volumetric handling and is more susceptible to oxidative degradation during storage .

Physical Form Factor
Reported
Solid, m.p. 105 °C
Parent aldehyde: liquid, b.p. 318.5 °C
Enables accurate gravimetric dispensing for automated parallel synthesis.
Solid form may reduce oxidative degradation during storage.
Solid-Phase Synthesis Weighing Accuracy Stability

Regioisomeric Phenoxy Positioning: 3- vs. 5-Substitution

In 3-phenoxythiophene-2-carbaldehyde oxime, the phenoxy group is attached at the 3-position (adjacent to the oxime-bearing C2), placing the ether oxygen in direct conjugation with the electron-deficient oxime π-system. In the regioisomer 5-phenoxy-thiophene-2-carbaldehyde oxime (CAS not assigned; hypothetical comparator), the phenoxy group is positioned distal to the oxime at C5, which eliminates the through-conjugation effect that stabilizes the oxime tautomer [1]. This regiochemical distinction can modulate the oxime's E/Z isomer ratio and its reactivity toward electrophilic metal centers [1].

Regiochemical Conjugation
Class-level
3-phenoxy adjacent to oxime: through-conjugation possible.
5-phenoxy (distal): conjugation pathway interrupted.
Regioisomer selection critical for reproducing electronic environment in ligand studies.
No experimental E/Z ratios reported; class-level structural reasoning.
Regiochemistry Structure-Activity Relationships Electronics

Best-Fit Application Scenarios


Transition-Metal Chelation and Coordination Complex Synthesis

With four hydrogen-bond acceptor atoms and a TPSA of 70.1 Ų [1], 3-phenoxythiophene-2-carbaldehyde oxime is suited for systematic studies of thiophene-oxime metal complexes, where the 3-phenoxy group provides an additional weak coordination site absent in unsubstituted thiophene-2-carbaldehyde oxime (TPSA ~60.8 Ų) [1]. This property has been analogously exploited in corrosion inhibition research using thiophene-2-carbaldehyde oxime on AA2024-T3 aluminum alloy, where the oxime group acts as the primary anchoring site [2].

Lipophilic Fragment for FBDD Libraries

The XLogP3 of 3.2 places this compound in the ideal lipophilicity range for fragment screening (typically XLogP 1–3.5), while the oxime functionality provides both hydrogen-bond donor (N–OH) and acceptor capacity [1]. Compared to thiophene-2-carbaldehyde oxime (XLogP3 ~1.2), the target compound occupies a distinct and less populated region of fragment chemical space, making it valuable for screening collections that require diversity in both shape and lipophilicity [1].

Solid-Phase Organic Synthesis and Automation

The compound's ambient-temperature solid state and defined melting point (105 °C) enable accurate gravimetric dispensing on automated synthesis workstations, which is essential for maintaining stoichiometric precision in multi-step solid-phase or solution-phase parallel arrays [1]. The liquid parent aldehyde cannot be handled with equivalent precision on these platforms without reformatting .

Intermediate for Bioactive 2,3-Disubstituted Thiophenes

The oxime group serves as a protected aldehyde equivalent that can be unmasked under mild conditions, while the 3-phenoxy substituent can subsequently undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling [1]. This orthogonal reactivity pattern makes the compound a strategic intermediate in the synthesis of 2,3-disubstituted thiophenes that appear in lipoxygenase inhibitors and other bioactive scaffolds .

Application
Selection Property
Validation Focus
Transition-Metal Chelation Studies
Oxime-metal chelation capacity (four H-bond acceptors, TPSA 70.1 Ų)
Coordination geometry and stability assessment
Fragment-Based Drug Discovery (FBDD)
Moderate lipophilicity range (XLogP3 ~3.2) and dual H-bond donor/acceptor
Fragment library diversity and binding affinity screening
Automated Solid-Phase Synthesis
Solid-state handling at ambient temperature, m.p. 105 °C
Gravimetric dispensing accuracy and stoichiometric control
2,3-Disubstituted Thiophene Synthesis
Orthogonal reactivity: oxime as masked aldehyde, phenoxy for cross-coupling
Deprotection efficiency and cross-coupling compatibility
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